
7-Bromo-4-(difluoromethyl)-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-(difluoromethyl)-2-methylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BDFMQ' and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of BDFMQ is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. BDFMQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, BDFMQ has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BDFMQ has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the regulation of gene expression. Additionally, BDFMQ has been shown to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDFMQ is its ease of synthesis and high yield. Additionally, BDFMQ exhibits potent biological activity at relatively low concentrations, making it a valuable tool for researchers studying cellular processes. However, one limitation of BDFMQ is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many possible future directions for research on BDFMQ. One area of interest is the development of BDFMQ-based materials for use in electronic devices and sensors. Additionally, further investigation into the mechanism of action of BDFMQ could lead to the development of more potent and selective therapeutic agents. Finally, the development of more efficient synthesis methods for BDFMQ could lead to increased availability and lower costs, making it more accessible to researchers in various fields.
Synthesis Methods
The synthesis of BDFMQ has been achieved through various methods, including the reaction of 7-bromo-2-methylquinoline with difluoromethyl bromide in the presence of a base. Another method involves the reaction of 7-bromo-2-methylquinoline with difluoromethyl lithium in the presence of a copper catalyst. These methods have been successful in producing BDFMQ with high yields and purity.
Scientific Research Applications
BDFMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BDFMQ has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, BDFMQ has been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In material science, BDFMQ has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Furthermore, BDFMQ has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
properties
IUPAC Name |
7-bromo-4-(difluoromethyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2N/c1-6-4-9(11(13)14)8-3-2-7(12)5-10(8)15-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXDWYDIXCDFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)
![Methyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2899873.png)
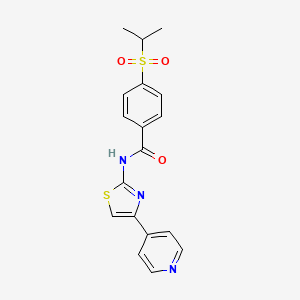
![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)
![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)
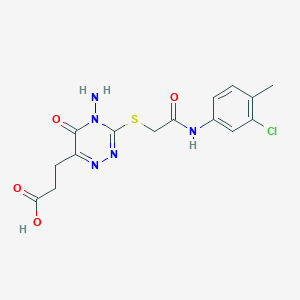
![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)
![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2899887.png)
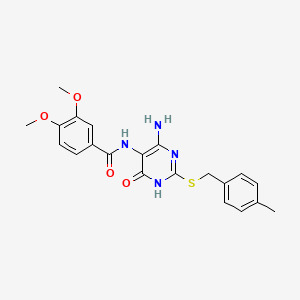
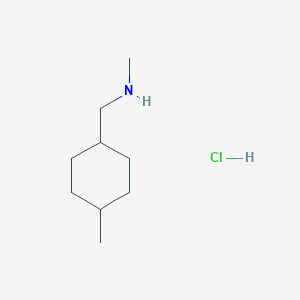
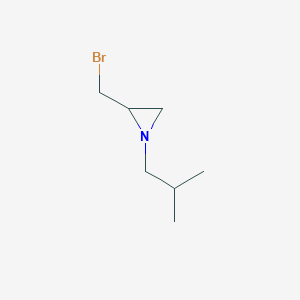
![N-benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899892.png)
![1-(2,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2899893.png)